Methyl 2-({3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, an imidazolidinyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the imidazolidinyl group through a series of condensation reactions. The final step involves esterification to form the carboxylate ester. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to optimize reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE
- METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H22N4O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H22N4O5S/c1-12-16(18(27)29-2)23-19(30-12)22-15(25)9-8-14-17(26)24(20(28)21-14)11-10-13-6-4-3-5-7-13/h3-7,14H,8-11H2,1-2H3,(H,21,28)(H,22,23,25) |
InChI Key |
AWDJDOMPDCXFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC2C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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